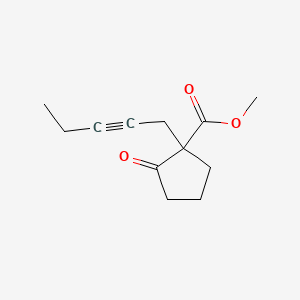
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamide group, a diethylamino group, and an isoquinoline derivative, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoquinoline Derivative: This step involves the synthesis of the isoquinoline core, which can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Shares the acetamide group but differs in the side chain structure.
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Uniqueness
The uniqueness of Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-, dihydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields
Properties
CAS No. |
99633-74-6 |
|---|---|
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-4-25(5-2)16-22(26)23-21-13-9-12-18-19(14-24(3)15-20(18)21)17-10-7-6-8-11-17;;/h6-13,19H,4-5,14-16H2,1-3H3,(H,23,26);2*1H |
InChI Key |
NMBNFOHDWOMVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


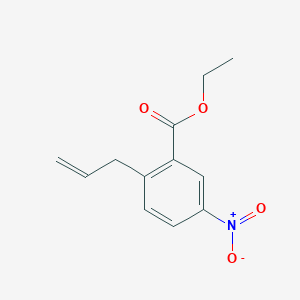
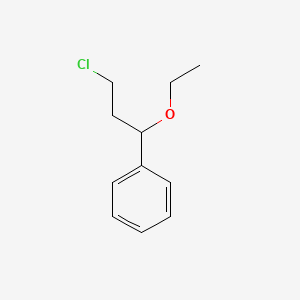
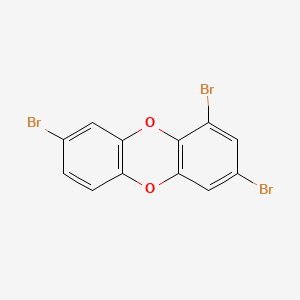
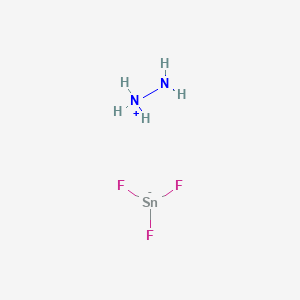


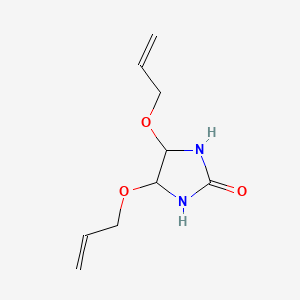
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)

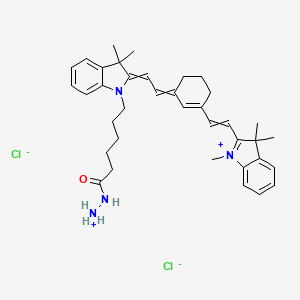

![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
